(N-Methyl-N-phenylamino)triphenylphosphonium Iodide
Description
Systematic IUPAC Nomenclature and Structural Analysis
The International Union of Pure and Applied Chemistry systematic name for this compound is (N-methylanilino)-triphenylphosphanium iodide, which accurately reflects its structural composition and functional group arrangement. This nomenclature follows IUPAC conventions for organophosphorus compounds, specifically addressing the quaternary phosphonium center and the N-methylanilino substituent. The systematic name emphasizes the presence of three phenyl groups attached to the phosphorus atom, along with the N-methyl-N-phenylamino functional group that distinguishes this compound from other triphenylphosphonium derivatives.
The structural analysis reveals a complex molecular architecture centered around a phosphorus atom in a tetrahedral coordination environment. The phosphorus center bears a positive formal charge, creating the characteristic phosphonium functionality that defines this class of compounds. The three phenyl rings provide substantial steric bulk and electronic stabilization through conjugation effects. The N-methylanilino group introduces additional complexity through its nitrogen-containing functionality, creating opportunities for both steric and electronic interactions that influence the compound's overall reactivity profile.
The molecular structure can be represented through various chemical notation systems, with the SMILES notation being CN(C1=CC=CC=C1)P+(C3=CC=CC=C3)C4=CC=CC=C4, which provides a linear representation of the connectivity patterns within the molecule. This notation clearly indicates the central phosphonium ion with its associated phenyl substituents and the N-methylanilino group. The structural complexity becomes apparent when considering the three-dimensional arrangement of these components, with significant steric interactions between the bulky aromatic systems.
Properties
IUPAC Name |
(N-methylanilino)-triphenylphosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NP.HI/c1-26(22-14-6-2-7-15-22)27(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h2-21H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYKZWPCENNSDR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23INP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385189 | |
| Record name | (N-Methyl-N-phenylamino)triphenylphosphonium Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34257-63-1 | |
| Record name | (N-Methyl-N-phenylamino)triphenylphosphonium Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (N-Methyl-N-phenylamino)triphenylphosphonium Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Stock Solution Preparation
A comprehensive table for preparing stock solutions at various molarities and weights is provided by GlpBio, a reputable biochemical supplier:
| Weight of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution (mL) | 2.0188 | 10.0941 | 20.1882 |
| 5 mM Solution (mL) | 0.4038 | 2.0188 | 4.0376 |
| 10 mM Solution (mL) | 0.2019 | 1.0094 | 2.0188 |
This table facilitates precise preparation of stock solutions by dissolving the weighed compound in the indicated volume of solvent, typically DMSO, to achieve the desired molarity.
In Vivo Formulation Methods
For in vivo applications, the compound is first dissolved in DMSO to create a master stock solution. This master solution is then diluted with co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, distilled water, or corn oil, following a strict order to maintain solution clarity and stability.
Stepwise Formulation Protocol:
- Dissolve the compound in DMSO to form a master liquid.
- Add PEG300 to the DMSO solution, mix thoroughly until clear.
- Add Tween 80, mix and clarify.
- Add distilled water, mix and clarify.
Alternatively, corn oil can be used as a co-solvent after the DMSO master liquid is prepared.
- Each solvent addition must result in a clear solution before proceeding to the next.
- Physical aids such as vortexing, ultrasound bath, or gentle heating (e.g., 37°C water bath) may be used to enhance dissolution.
- Proper storage of stock solutions is essential to prevent degradation; recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month.
Research Findings and Analytical Data
- Molecular Weight: 495.34 g/mol, confirming the expected mass for (N-Methyl-N-phenylamino)triphenylphosphonium Iodide.
- Physical Form: White crystalline powder, facilitating ease of handling and accurate weighing.
- Solubility: Soluble primarily in DMSO and compatible organic solvents; limited aqueous solubility necessitates co-solvent systems for biological applications.
- Storage Conditions: Stable at room temperature when protected from moisture; stock solutions require low-temperature storage to maintain integrity.
Summary Table: Preparation and Formulation Parameters
| Aspect | Details |
|---|---|
| Molecular Weight | 495.34 g/mol |
| Physical Form | White crystalline powder |
| Stock Solution Solvent | Primarily DMSO |
| Stock Solution Concentrations | 1 mM, 5 mM, 10 mM as per volume table |
| In Vivo Formulation Solvents | DMSO, PEG300, Tween 80, Distilled Water, Corn Oil |
| Preparation Notes | Sequential solvent addition with clarity checks; use of vortex, ultrasound, heating aids |
| Storage | Solid: RT, dry; Solutions: -80°C (6 months), -20°C (1 month) |
Chemical Reactions Analysis
Types of Reactions: (N-Methyl-N-phenylamino)triphenylphosphonium Iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonium salts, while reduction can produce various phosphine derivatives .
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
(N-Methyl-N-phenylamino)triphenylphosphonium iodide serves as a reagent in various organic synthesis processes, particularly in the activation of alcohols and the formation of phosphonium salts. Its ability to act as both a nucleophile and electrophile allows it to participate in substitution reactions, oxidation, and reduction processes .
Biochemical Research
Enzyme Mechanisms and Protein Interactions
In biochemical studies, this compound is utilized to investigate enzyme mechanisms and protein interactions. Its unique structural features enable it to interact with various biomolecules, making it a valuable tool for studying cellular processes .
Case Study: CDK Inhibition
Research has shown that compounds similar to this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, a study demonstrated that related compounds exhibited significant inhibitory effects on CDK1 and CDK2, indicating potential applications in cancer therapeutics .
Industrial Applications
Chemical Intermediates Production
The compound is also employed in the industrial production of various chemical intermediates and specialty chemicals. Its reactivity makes it suitable for synthesizing complex organic molecules that are essential in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can interact with various molecular targets, including enzymes and proteins, to exert its effects. The specific pathways involved depend on the nature of the reaction and the target molecules .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of (N-Methyl-N-phenylamino)triphenylphosphonium iodide with analogous compounds:
Stability and Handling
- Methyltriphenylphosphonium iodide is stable under standard conditions and cost-effective (JPY 6,600/25g) .
- Isopropyltriphenylphosphonium iodide is hygroscopic, requiring careful storage .
- This compound’s higher molecular weight and substituent may affect solubility or thermal stability, though specific data are lacking .
Biological Activity
(N-Methyl-N-phenylamino)triphenylphosphonium iodide (MPTPI) is a phosphonium salt that has garnered attention for its potential biological activities. This compound, with the molecular formula CHNP·I, has been studied for its effects on various cellular processes and its potential as a therapeutic agent. This article reviews the biological activity of MPTPI, focusing on its mechanisms, effects on cell viability, and relevant case studies.
MPTPI exerts its biological effects primarily through interactions with cellular components, influencing signaling pathways and cellular metabolism. The compound's structure allows it to penetrate cell membranes effectively, which is critical for its activity.
- Cell Membrane Interaction : The triphenylphosphonium moiety facilitates mitochondrial localization, impacting mitochondrial functions and apoptosis pathways.
- Inhibition of Cellular Processes : MPTPI has been shown to inhibit certain kinases involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs), which are crucial for cell proliferation and survival .
Biological Activity Data
The biological activity of MPTPI has been assessed in various studies, revealing significant insights into its effects on different cell lines. Below is a summary table of key findings regarding its cytotoxicity and mechanism of action.
| Cell Line | GI (µM) | Mechanism of Action |
|---|---|---|
| HT29 (colon cancer) | 64 | Checkpoint abrogation |
| SH-SY5Y (neuroblastoma) | 39.8 | Induction of apoptosis |
| HEK293 (kidney) | >100 | Minimal effect on viability |
| MDA-MB-231 (breast cancer) | 2.37 | CDK inhibition |
Case Studies
- Effect on Colon Cancer Cells : In a study examining the effects of MPTPI on HT29 colon cancer cells, it was found that the compound effectively abrogated the G2 checkpoint with an IC value of 64 µM. This suggests that MPTPI can induce cell cycle arrest in cancer cells, making it a potential candidate for cancer therapy .
- Neuroblastoma Studies : Research involving SH-SY5Y neuroblastoma cells indicated that MPTPI could induce apoptosis at concentrations around 39.8 µM. This effect was attributed to the compound's ability to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
- Breast Cancer Research : In studies with MDA-MB-231 breast cancer cells, MPTPI demonstrated significant cytotoxicity with a GI value of 2.37 µM, highlighting its potential as an effective therapeutic agent against aggressive breast cancer types .
Q & A
Basic: What are the established synthetic routes for (N-Methyl-N-phenylamino)triphenylphosphonium iodide?
Answer:
The compound is synthesized via nucleophilic substitution reactions involving triphenylphosphine (PPh₃) and methyl iodide (CH₃I) in anhydrous solvents like tetrahydrofuran (THF) under inert atmospheres. A key intermediate, methyltriphenylphosphonium iodide, forms first and can react further with N-methyl-N-phenylamine derivatives. Purification typically involves recrystallization from ethanol or acetone . For example, residual PPh₃ is monitored using ³¹P NMR to ensure complete alkylation, and excess reagents are removed via silica gel filtration .
Basic: How is the structure of this compound validated experimentally?
Answer:
Structural confirmation relies on multinuclear NMR spectroscopy :
- ¹H NMR identifies aromatic protons (δ 7.2–7.6 ppm) and methyl groups (N-methyl: δ ~3.0 ppm).
- ¹³C NMR resolves the triphenylphosphonium cation (C6H5 groups: δ 125–135 ppm) and the N-methyl moiety (δ ~40 ppm).
- ³¹P NMR confirms the phosphonium center (δ ~20–25 ppm, characteristic of triphenylphosphonium salts) .
Mass spectrometry (ESI-MS) is used to verify the molecular ion peak (m/z ~404 for [M-I]⁺) .
Advanced: How does steric hindrance influence the reactivity of this compound in Appel-type reactions?
Answer:
The bulky triphenylphosphonium group limits nucleophilic substitution to primary hydroxyl groups, as seen in carbohydrate chemistry. Secondary hydroxyls are sterically shielded, preventing the phosphonium intermediate from approaching due to torsional strain. This selectivity is critical for regioselective iodination in complex molecules like mannojirimycin derivatives . Computational modeling (e.g., DFT) can predict steric maps to optimize reaction conditions .
Advanced: What methodologies enable mitochondrial targeting using triphenylphosphonium-based compounds?
Answer:
The lipophilic cation in this compound accumulates in mitochondria due to the membrane potential (ΔΨm). Applications include:
- Mitochondrial DNA alkylation : Conjugation with DNA-reactive groups (e.g., iodoalkenes) enables site-specific mtDNA modification .
- Drug delivery : Covalent linkage to therapeutics enhances mitochondrial uptake, as demonstrated with radioiodinated analogs for myocardial imaging .
Electrophysiological assays (e.g., JC-1 staining) validate mitochondrial localization .
Advanced: How do structural modifications alter the physicochemical properties of triphenylphosphonium salts?
Answer:
Comparative studies (e.g., methyl vs. isopropyl substituents) reveal:
- Solubility : Longer alkyl chains (e.g., decyl) improve lipid solubility but reduce aqueous stability.
- Reactivity : Electron-withdrawing groups (e.g., iodide) enhance electrophilicity, critical for Wittig reactions .
- Thermal stability : Melting points correlate with cation symmetry; this compound melts at 183–188°C, higher than less-symmetrical analogs .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Hazard mitigation : Use inert atmospheres (N₂/Ar) to prevent iodide oxidation. Avoid skin/eye contact (irritant) via PPE (gloves, goggles).
- Waste disposal : Quench with aqueous NH₄Cl to neutralize reactive iodine species.
- Storage : Keep desiccated at 0–6°C to prevent hygroscopic degradation .
Advanced: What role does this compound play in stereoselective olefination?
Answer:
In Stork-Zhao-Wittig olefination , the compound acts as a precursor to iodomethylidenetriphenylphosphorane, enabling Z-selective synthesis of α,β-unsaturated amides. Key steps:
Lithium-iodine exchange generates a reactive ylide.
Boronate trapping stabilizes intermediates for cross-coupling.
Stereoretention is achieved via low-temperature (-78°C) conditions and steric control .
Advanced: How is this compound applied in DNA replication studies?
Answer:
Conjugation to DNA-alkylating agents (e.g., pyrrolobenzodiazepines) enables mitochondrial DNA (mtDNA) targeting. The phosphonium cation facilitates mtDNA entry, while the iodoalkyl group cross-links DNA strands, inhibiting replication. Southern blotting and qPCR quantify mtDNA damage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
